molecular formula C19H21BrN2O3 B2651203 2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methoxybenzamide CAS No. 1704606-44-9

2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methoxybenzamide

Cat. No. B2651203
CAS RN: 1704606-44-9
M. Wt: 405.292
InChI Key: KRDAPCATCOFEHD-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you mentioned, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Molecular Structure Analysis

Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives are often involved in electrophilic substitution reactions due to their aromatic nature .


Physical And Chemical Properties Analysis

Physically, indole derivatives are often crystalline and colorless in nature with specific odors . The exact physical and chemical properties would depend on the specific structure of the compound.

Scientific Research Applications

Antioxidant Activity

Bromophenols isolated from marine red algae, including those with bromo, methoxy, and hydroxy substitutions, have shown potent scavenging activity against radicals. This suggests their potential application as natural antioxidants in food and pharmaceuticals to prevent oxidative deterioration (Li et al., 2012; Li et al., 2011).

Catalysis and Synthesis

Studies have demonstrated the use of bromophenols and brominated compounds in catalysis and organic synthesis. For example, the Cu-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones from 2-halobenzamides highlights the role of brominated intermediates in synthesizing complex organic molecules, potentially useful in the development of pharmaceuticals and fine chemicals (Gogoi et al., 2014).

Photodynamic Therapy

Phthalocyanine derivatives substituted with bromophenol groups have been studied for their high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy (PDT). Such compounds could be utilized in the treatment of cancer, leveraging their ability to generate reactive oxygen species upon light activation (Pişkin et al., 2020).

Antimicrobial Activity

Bromophenols from marine sources have also shown antimicrobial properties against various strains of bacteria. This suggests their potential application in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Xu et al., 2003).

Neuroleptic Agents

Research on brominated benzamide derivatives has explored their use as neuroleptic (antipsychotic) agents. These compounds have been evaluated for their ability to inhibit dopamine receptors, suggesting their potential in treating psychiatric disorders such as schizophrenia (Norman et al., 1993).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with. They have been found to bind with high affinity to multiple receptors .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers have shown interest in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3/c1-22-8-7-12-9-13(3-6-17(12)22)18(23)11-21-19(24)15-10-14(25-2)4-5-16(15)20/h3-6,9-10,18,23H,7-8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDAPCATCOFEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC(=C3)OC)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methoxybenzamide

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